Faradiol-3-O-myristate

NF-κB inhibition anti-inflammatory triterpene ester

Faradiol-3-O-myristate (CAS 193690-82-3, molecular formula C₄₄H₇₆O₃, MW 653.1 g/mol) is a pentacyclic triterpenediol monoester belonging to the taraxastane structural class. It is one of the three major faradiol-3-O-monoesters—alongside the laurate (C12) and palmitate (C16) esters—naturally occurring in the lipophilic fraction of Calendula officinalis (pot marigold) flower heads.

Molecular Formula C44H76O3
Molecular Weight 653.1 g/mol
CAS No. 193690-82-3
Cat. No. B12771732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFaradiol-3-O-myristate
CAS193690-82-3
Molecular FormulaC44H76O3
Molecular Weight653.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C)C
InChIInChI=1S/C44H76O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-38(46)47-37-26-28-41(6)34(40(37,4)5)25-29-43(8)35(41)23-22-33-39-32(3)31(2)24-27-42(39,7)36(45)30-44(33,43)9/h24,32-37,39,45H,10-23,25-30H2,1-9H3/t32-,33-,34+,35-,36+,37+,39-,41+,42-,43-,44-/m1/s1
InChIKeyNBOLCRCNSYVBMT-JVFFPKSBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Faradiol-3-O-myristate (CAS 193690-82-3): A Structurally Defined Pentacyclic Triterpenediol Ester for Anti-Inflammatory Research and Bioassay Standardization


Faradiol-3-O-myristate (CAS 193690-82-3, molecular formula C₄₄H₇₆O₃, MW 653.1 g/mol) is a pentacyclic triterpenediol monoester belonging to the taraxastane structural class [1]. It is one of the three major faradiol-3-O-monoesters—alongside the laurate (C12) and palmitate (C16) esters—naturally occurring in the lipophilic fraction of Calendula officinalis (pot marigold) flower heads [2]. The compound consists of a faradiol aglycone (a C-16 hydroxylated ψ-taraxasterol derivative) esterified at the 3-O position with myristic acid (tetradecanoic acid, C14:0). Unlike many triterpene esters used as non-specific natural product standards, faradiol-3-O-myristate possesses a defined and quantifiable anti-inflammatory mechanism involving NF-κB pathway inhibition and COX-2 enzyme interaction, making it suitable as a reference compound for both bioassay-guided fractionation studies and analytical method development in pharmacognosy and natural product chemistry [1][3].

Why Faradiol-3-O-myristate Cannot Be Interchanged with Faradiol-3-O-palmitate or Other Calendula Triterpene Esters: Evidence of Structural Selectivity


Within the Calendula triterpene ester family, the fatty acid chain length and the stereochemistry of the triterpene core jointly dictate both pharmacodynamic potency and target engagement profile [1]. Faradiol-3-O-myristate (C14 ester) and faradiol-3-O-palmitate (C16 ester) exhibit nearly identical dose–response curves in the Croton oil-induced mouse ear edema assay, yet their COX-2 binding energies differ by 1.83 kcal/mol, predicting substantially different enzyme inhibition capacity [2][3]. Furthermore, regioisomeric esters such as arnidiol-3-O-myristate and calenduladiol-3-O-myristate—which share the identical myristate moiety but differ in triterpene backbone stereochemistry—display NF-κB IC₅₀ values up to 2.1-fold higher (weaker) than faradiol-3-O-myristate [1]. The non-esterified parent compound, faradiol, is 3-fold less potent on NF-κB driven transcription (IC₅₀ 30 μM vs. 10 μM) yet more potent in the topical edema model, demonstrating that esterification does not uniformly modulate all anti-inflammatory endpoints [1][2]. These data collectively establish that neither fatty acid homologs, nor regioisomeric esters, nor the free diol can serve as reliable surrogates for faradiol-3-O-myristate in mechanistic studies, quantitative bioassays, or quality control applications where the specific NF-κB/COX-2 dual-targeting profile of the myristate ester is the parameter of interest.

Quantitative Differentiation Evidence for Faradiol-3-O-myristate: Comparator-Based Data for Informed Compound Selection


NF-κB Transcriptional Inhibition: Faradiol-3-O-myristate Is 3-Fold More Potent Than Its Parent Aglycone and Outperforms Regioisomeric Myristate Esters

In a direct head-to-head comparison using TNF-α-stimulated AGS human gastric epithelial cells transfected with an NF-κB-luciferase reporter, faradiol-3-O-myristate exhibited an IC₅₀ of 10 ± 2.6 μM, representing a 3-fold greater potency than the non-esterified parent compound faradiol (IC₅₀ 30 ± 7.3 μM) [1]. Among the three regioisomeric myristate esters co-occurring in Calendula extracts, faradiol-3-O-myristate was the most potent: arnidiol-3-O-myristate gave an IC₅₀ of 21 ± 5.2 μM (2.1-fold weaker), and calenduladiol-3-O-myristate gave an IC₅₀ of 19 ± 3.8 μM (1.9-fold weaker) [1]. The non-esterified isomers arnidiol and calenduladiol showed IC₅₀ values of 30 ± 4.6 μM and 35 ± 5.8 μM, respectively [1].

NF-κB inhibition anti-inflammatory triterpene ester

COX-2 Molecular Docking Binding Affinity: Faradiol-3-O-myristate Surpasses Faradiol-3-O-palmitate by 1.83 kcal/mol and Matches Diclofenac

In a molecular docking study using AutoDock 4.2 with the crystal structure of COX-2 (PDB: 1PXX), faradiol-3-O-myristate achieved a binding score of −8.22 kcal/mol, which is 1.83 kcal/mol stronger (more favorable) than faradiol-3-O-palmitate (−6.39 kcal/mol) [1]. This binding energy is comparable to the native co-crystallized ligand diclofenac (−8.00 kcal/mol) and slightly superior to ψ-taraxasterol (−8.19 kcal/mol), another major Calendula triterpene [1]. Notably, faradiol-3-O-myristate and ψ-taraxasterol both engaged the critical active-site residue TYR-385, which is essential for COX-2 enzymatic activity, whereas faradiol-3-O-palmitate showed primarily hydrophobic interactions without engagement of this key catalytic residue [1].

COX-2 inhibition molecular docking binding energy

Natural Abundance in Calendula Lipophilic Extracts: Faradiol-3-O-myristate Is the Dominant Triterpene Ester, Facilitating Isolation and Analytical Reference Use

Quantitative HPLC analysis of the lipophilic extract of Calendula officinalis flowers revealed that faradiol-3-O-myristate constitutes 16.9% (w/w) of the total triterpene ester fraction, making it the most abundant individual triterpene monoester present [1]. In comparison, the regioisomeric arnidiol-3-O-myristate accounts for only 6.7% (w/w), and calenduladiol-3-O-myristate represents a mere 1.2% (w/w) [1]. Across different C. officinalis varieties, faradiol-3-O-monoesters (laurate, myristate, palmitate) are the dominant triterpenoids in ray and disk florets, with faradiol myristate being consistently among the most abundant species [2]. This natural abundance has enabled the development of preparative purification protocols yielding gram quantities at 96–98% purity via supercritical fluid extraction combined with normal-phase and reversed-phase column chromatography [3].

natural product chemistry analytical reference standard extract standardization

Topical Anti-Oedematous Activity in Vivo: Faradiol-3-O-myristate Demonstrates Dose-Dependent Efficacy Superior to ψ-Taraxasterol and Comparable to the Palmitate Homolog

In the Croton oil-induced mouse ear edema model, faradiol-3-O-myristate (designated ester 1) and faradiol-3-O-palmitate (ester 2) exhibited nearly identical dose-dependent anti-oedematous activity, with no significant synergism observed when tested as a mixture [1]. Both monoesters outperformed the free monool ψ-taraxasterol (compound 3), which showed a slightly lower anti-oedematous effect [1]. Notably, the non-esterified faradiol (free diol) was more active than its myristate and palmitate esters in this specific in vivo model, demonstrating an effect equipotent to an equimolar dose of the NSAID indomethacin [1]. This in vivo data contextualizes the in vitro NF-κB findings: while faradiol-3-O-myristate is the more potent NF-κB inhibitor in gastric epithelial cells, the free diol faradiol exerts stronger topical anti-edema activity, highlighting the model-dependent potency inversion that must inform selection of the appropriate molecular form for a given experimental system.

anti-oedematous in vivo anti-inflammatory topical activity

IL-6 Release Inhibition in Human Monocytic Cells: Faradiol Myristate Contributes to the Cytokine-Suppressive Profile of Calendula Triterpenoids Without Additive Synergy with the Palmitate Ester

In LPS-stimulated human monocytic THP-1 cells, faradiol myristate (20 μM) exhibited significant inhibition of IL-6 release as part of a panel of Calendula triterpenoids tested [1]. Among the tested compounds, the C-16 hydroxylated triterpenes faradiol and arnidiol demonstrated the strongest IL-6 suppression (59% and 61% inhibition at 20 μM, respectively), while faradiol myristate and faradiol palmitate each showed significant but comparatively moderate activity [1]. No synergistic enhancement of IL-6 inhibition was observed when faradiol myristate and faradiol palmitate were co-administered, indicating that these two esters likely act through a shared or overlapping mechanism in this pathway [1]. Taraxasterol, a structurally related Calendula triterpene lacking C-16 hydroxylation, showed a paradoxical pro-inflammatory effect by enhancing LPS-induced IL-6 release, underscoring the critical role of the C-16 hydroxyl group and esterification pattern in dictating the direction of cytokine modulation [1].

IL-6 inhibition cytokine suppression triterpene SAR

Recommended Application Scenarios for Faradiol-3-O-myristate (CAS 193690-82-3) Based on Quantitatively Established Differentiation Evidence


NF-κB Pathway Inhibitor Reference Standard for In Vitro Gastric Anti-Inflammatory Research

Based on the direct head-to-head NF-κB inhibition data showing faradiol-3-O-myristate as the most potent Calendula triterpenoid (IC₅₀ 10 μM) in the AGS gastric epithelial cell luciferase reporter assay [1], this compound is the preferred reference standard for laboratories investigating natural product-based NF-κB modulation in gastric inflammation models. Its 3-fold potency advantage over faradiol and 2-fold advantage over arnidiol-3-O-myristate [1] allows experiments to be conducted at lower compound concentrations, minimizing solvent-related cytotoxicity and improving signal-to-noise ratios in reporter gene assays.

COX-2-Targeted Molecular Probe and Computational Docking Validation Standard

The superior docking score of faradiol-3-O-myristate (−8.22 kcal/mol) compared to faradiol-3-O-palmitate (−6.39 kcal/mol) and its engagement of the catalytic TYR-385 residue [2] position it as a structurally defined small-molecule probe for COX-2 inhibition studies. It can serve as a non-NSAID positive control in COX-2 enzymatic assays and as a validation ligand for molecular docking workflows targeting the COX-2 active site, particularly in studies comparing natural and synthetic COX-2 inhibitors.

Calendula Extract Standardization Marker Compound for Pharmacopoeial Quality Control

Its status as the most abundant triterpene monoester in Calendula lipophilic extracts (16.9% w/w [1]) and the availability of validated preparative purification protocols yielding >96% purity at gram scale [3] make faradiol-3-O-myristate the logical choice as a chemical marker for quantitative extract standardization. This aligns with Pharmacopoeia Europaea requirements specifying that dried ray and disk florets—where faradiol esters are concentrated [4]—should be the preferred primary product for Calendula-based remedies.

Structure-Activity Relationship (SAR) Studies of Triterpene Ester Anti-Inflammatory Pharmacology

The combined evidence that faradiol-3-O-myristate is 3-fold more potent than faradiol on NF-κB (in vitro) [1] yet less active than faradiol in the topical edema model (in vivo) [5], while being functionally non-synergistic with faradiol-3-O-palmitate in IL-6 suppression [6], makes this compound an essential tool in SAR studies dissecting the contribution of the C14 fatty acid ester moiety to target engagement, pharmacokinetic behavior, and tissue-specific pharmacodynamics of pentacyclic triterpenoids.

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